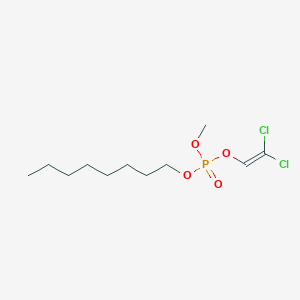
5,10-Dihydro-5,10-dimethylphenazine
Overview
Description
5,10-Dihydro-5,10-dimethylphenazine (DDP) is an organic compound with a variety of applications in scientific research. It is a heterocyclic compound that contains both a phenazine ring and a dimethyl group. DDP is used in a variety of laboratory experiments and research applications, and has a range of biochemical and physiological effects.
Scientific Research Applications
Photophysical Properties and Spectroscopy
- The photophysical properties of 5,10-Dihydro-5,10-dimethylphenazine (DHDMP) have been extensively studied. Research shows that DHDMP exhibits unique fluorescence properties in liquid solutions, including a specific fluorescence lifetime and quantum yield. These findings are significant as DHDMP is one of the few organic radical cations with detailed photophysical data available at room temperature, highlighting its potential in practical applications involving radical cations (Zimmer, Hoppmeier, & Schweig, 1998).
Molecular and Crystal Structure Analysis
- Studies have been conducted on the molecular and crystal structure of this compound derivatives. For example, research on the 5,10-dihydro-5,10-dimethylphenaziniumtriiodide compound reveals distinct lattice structures, providing insights into the material's physical properties. This structural analysis is crucial for understanding the compound's chemical behavior and potential applications in material science (Keller, Moroni, Nöthe, Scherz, & Weiss, 1978).
Chemical Reactivity and Derivative Synthesis
- The reactivity of this compound has been explored in various chemical processes. For instance, its interaction with hydrobromic acid in specific solvents leads to the synthesis of phenazinone derivatives. Such studies are vital for developing new synthetic pathways and understanding the reactivity of this compound (Sugimoto, Yoshino, Watanabe, Mizuno, & Uehara, 1999).
Applications in Energy Storage and Sensing
- This compound has potential applications in energy storage systems. Research on nanohybrids incorporating this compound as an electrode material in organic batteries suggests its effectiveness in enhancing energy storage capabilities (Ham et al., 2020).
- Additionally, it has been employed in the development of glucose sensors, where its role as a mediator in conjunction with enzymes demonstrates its utility in biosensing technologies (Kulys, Palaima, & Urbelis, 1998).
Mechanism of Action
Mode of Action
The compound 5,10-Dihydro-5,10-dimethylphenazine (DMPZ) exhibits two successive reversible, 1-electron oxidation-reduction steps
Pharmacokinetics
Its solubility in toluene suggests that it may be lipophilic, which could influence its absorption and distribution within the body.
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, its redox activity could be affected by the presence of other redox-active compounds or variations in the redox state of the cellular environment . Additionally, its lipophilic nature suggests that it may be more effective in lipid-rich environments . .
Safety and Hazards
properties
IUPAC Name |
5,10-dimethylphenazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-15-11-7-3-5-9-13(11)16(2)14-10-6-4-8-12(14)15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTGSIMRZRYNEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C3=CC=CC=C31)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302286 | |
| Record name | 5,10-Dihydro-5,10-dimethylphenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15546-75-5 | |
| Record name | 5,10-Dihydro-5,10-dimethylphenazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15546-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 149969 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015546755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15546-75-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,10-Dihydro-5,10-dimethylphenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

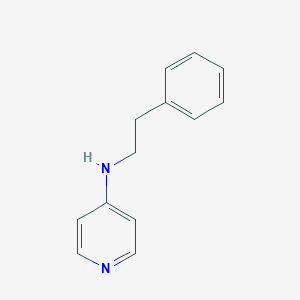
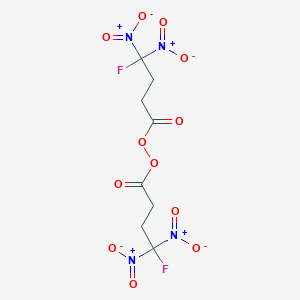


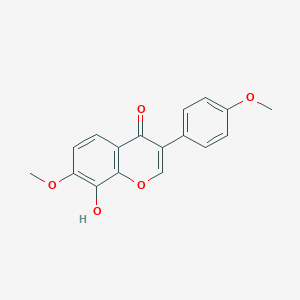
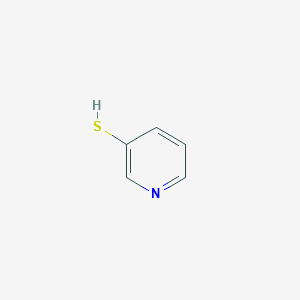
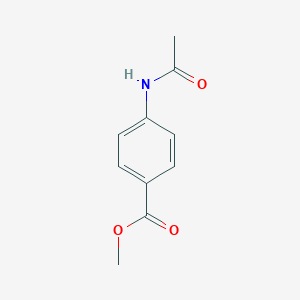



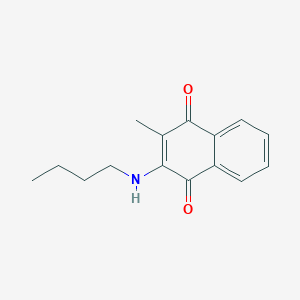
![5-Ethylbicyclo[2.2.1]hept-2-ene](/img/structure/B96753.png)

